molecular formula C13H14N2O B14589614 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- CAS No. 61344-60-3

2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)-

Cat. No.: B14589614
CAS No.: 61344-60-3
M. Wt: 214.26 g/mol
InChI Key: CAISWNGDRDJQQG-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)-: is a heterocyclic organic compound that features a pyrrolidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted amines with suitable carbonyl compounds, followed by cyclization to form the pyrrolidinone ring .

Industrial Production Methods: Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as molecular iodine or ruthenium carbene complexes can be employed to facilitate the cyclization reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Chemistry: In chemistry, 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: Industrially, the compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

  • 5-Phenyl-3,4-dihydro-2H-pyrrole
  • 3,4-Dihydro-2H-pyran
  • 2H-Pyran-2-one

Uniqueness: What sets 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of novel therapeutic agents and industrial applications .

Properties

CAS No.

61344-60-3

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-phenyl-5-prop-2-enyliminopyrrolidin-2-one

InChI

InChI=1S/C13H14N2O/c1-2-8-14-13-11(9-12(16)15-13)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15,16)

InChI Key

CAISWNGDRDJQQG-UHFFFAOYSA-N

Canonical SMILES

C=CCN=C1C(CC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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